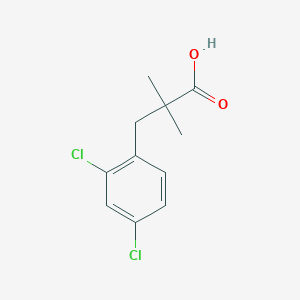

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H12Cl2O2 It is a derivative of propanoic acid, featuring a dichlorophenyl group and two methyl groups attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the carboxylate group of isobutyric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

2,4-Dichlorophenylacetic acid: Another compound with a dichlorophenyl group, used in various chemical applications.

Uniqueness

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid is unique due to its specific substitution pattern and the presence of two methyl groups on the central carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Biological Activity

3-(2,4-Dichlorophenyl)-2,2-dimethylpropanoic acid (commonly referred to as diclofenac analog) is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H14Cl2O2

- Molecular Weight : 273.14 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to reduced production of prostaglandins, thereby alleviating pain and inflammation.

- Anticancer Activity : Studies indicate that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways such as HSP90 and TRAP1-mediated pathways. The selective toxicity towards cancerous cells over normal cells suggests potential for therapeutic use in oncology .

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study reported significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Properties

The compound has been evaluated for its anticancer effects in several studies:

- Cell Line Studies : In vitro assays using human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) revealed that the compound inhibits cell proliferation with IC50 values ranging from 11 to 0.69 µM. The mechanism involves disruption of microtubule dynamics leading to cell cycle arrest .

- Case Study : A specific case study highlighted the effectiveness of the compound in reducing tumor size in xenograft models of lung cancer, showcasing its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | Concentration Range | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 - 200 µg/mL | Significant growth inhibition |

| Antimicrobial | Escherichia coli | 50 - 200 µg/mL | Significant growth inhibition |

| Anticancer | HeLa | IC50: 11 µM | Apoptosis induction |

| Anticancer | A549 | IC50: 0.69 µM | Cell cycle arrest |

Properties

IUPAC Name |

3-(2,4-dichlorophenyl)-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-11(2,10(14)15)6-7-3-4-8(12)5-9(7)13/h3-5H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNROISMETVPPSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.